N-Nitrosopiperazine-d8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

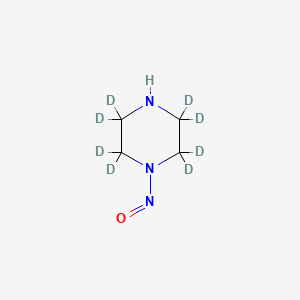

N-Nitrosopiperazine-d8 is a deuterated form of N-Nitrosopiperazine, a nitrosamine compound. It is often used as a stable isotope-labeled compound in various scientific studies. The molecular formula of this compound is C4HD8N3O, and it has a molecular weight of 123.18 . This compound is primarily utilized in research related to carcinogenesis due to its potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosopiperazine-d8 involves the nitrosation of piperazine-d8. The reaction typically requires a nitrosating agent such as sodium nitrite in an acidic medium. The process can be summarized as follows:

- Dissolve piperazine-d8 in an aqueous acidic solution.

- Add sodium nitrite to the solution while maintaining a low temperature to control the reaction rate.

- Stir the mixture until the reaction is complete, then neutralize the solution and extract the product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

- Large-scale dissolution of piperazine-d8 in an acidic medium.

- Controlled addition of sodium nitrite to ensure consistent nitrosation.

- Continuous monitoring and adjustment of reaction conditions to optimize yield and purity.

- Use of industrial extraction and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Nitrosopiperazine-d8 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the conversion of this compound to its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert this compound to piperazine-d8 by removing the nitroso group.

Substitution: The nitroso group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: N-Nitrosopiperazine N-oxide.

Reduction: Piperazine-d8.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-Nitrosopiperazine-d8 is extensively used in scientific research, particularly in the following areas:

Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance studies to trace reaction pathways and mechanisms.

Biology: It helps in studying the biological effects of nitrosamines, including their metabolism and interaction with biological molecules.

Medicine: Research on the carcinogenic properties of nitrosamines often involves this compound to understand cancer initiation and progression.

Industry: It is used in quality control and safety assessments of pharmaceuticals to detect and quantify nitrosamine impurities

Mechanism of Action

The precise mechanism of action of N-Nitrosopiperazine-d8 is not fully understood. it is believed to act as a DNA alkylating agent. This means it can bind to and modify DNA molecules, potentially causing structural and functional changes. These modifications can lead to mutations and contribute to the initiation of cancer .

Comparison with Similar Compounds

N-Nitrosopiperazine-d8 is compared with other nitrosamines such as:

N-Nitrosodimethylamine: Known for its high carcinogenic potential.

N-Nitrosodiethylamine: Another potent carcinogen used in similar research applications.

N-Nitrosomorpholine: Used in studies related to liver carcinogenesis.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in isotope-labeled studies. This property allows for more precise tracking and analysis in various scientific experiments .

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuterio-1-nitrosopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2/i1D2,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTIZMOISGMZRJ-SVYQBANQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])N=O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858206 |

Source

|

| Record name | 1-Nitroso(2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330180-56-7 |

Source

|

| Record name | 1-Nitroso(2,2,3,3,5,5,6,6-~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)

![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)